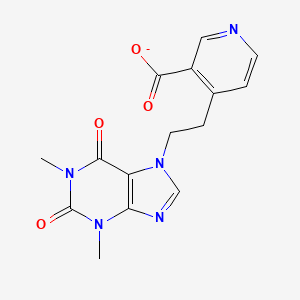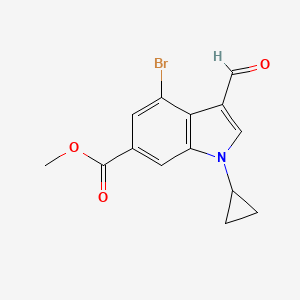
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate is a complex organic compound belonging to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole core . Subsequent bromination and formylation steps introduce the bromo and formyl groups, respectively .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the synthesis process efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The bromo group can be reduced to a hydrogen atom.
Substitution: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Methyl 4-bromo-1-cyclopropyl-3-carboxylic acid-1H-indole-6-carboxylate.
Reduction: Methyl 1-cyclopropyl-3-formyl-1H-indole-6-carboxylate.
Substitution: Methyl 4-substituted-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate.
Applications De Recherche Scientifique
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antiviral and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate involves its interaction with specific molecular targets. The indole core allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, influencing biological processes such as cell proliferation and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 3-formyl-1H-indole-6-carboxylate: Lacks the bromo and cyclopropyl groups.
Methyl 4-bromo-1H-indole-6-carboxylate: Lacks the cyclopropyl and formyl groups.
Uniqueness
Methyl 4-bromo-1-cyclopropyl-3-formyl-1H-indole-6-carboxylate is unique due to the presence of the bromo, cyclopropyl, and formyl groups. These functional groups contribute to its distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Propriétés
Formule moléculaire |
C14H12BrNO3 |
|---|---|
Poids moléculaire |
322.15 g/mol |
Nom IUPAC |
methyl 4-bromo-1-cyclopropyl-3-formylindole-6-carboxylate |
InChI |
InChI=1S/C14H12BrNO3/c1-19-14(18)8-4-11(15)13-9(7-17)6-16(10-2-3-10)12(13)5-8/h4-7,10H,2-3H2,1H3 |
Clé InChI |
JKYKKUGCZGLGTJ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC2=C(C(=C1)Br)C(=CN2C3CC3)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
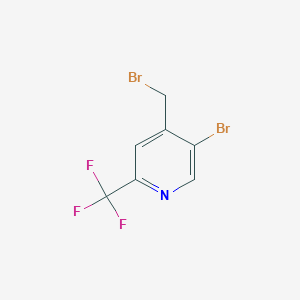
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
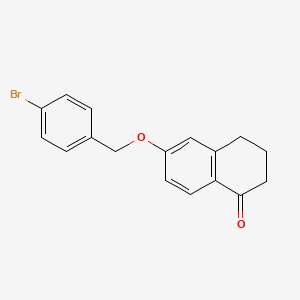
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)
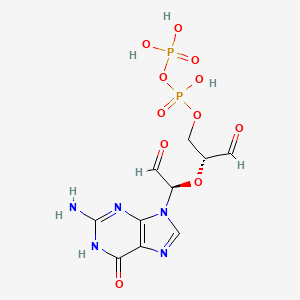

![2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)


![7-(Ethylamino)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-6-ol](/img/structure/B13091509.png)
